molecular formula C9H17NO3 B2980234 Tert-butyl 3-aminooxolane-3-carboxylate CAS No. 1342194-86-8

Tert-butyl 3-aminooxolane-3-carboxylate

Cat. No. B2980234
CAS RN: 1342194-86-8
M. Wt: 187.239
InChI Key: GAPVPIADZVYYRO-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminooxolane-3-carboxylate is a chemical compound with the CAS Number: 1342194-86-8 . It has a molecular weight of 187.24 and its IUPAC name is tert-butyl 3-aminotetrahydro-3-furancarboxylate . The compound is stored at a temperature of 4 degrees .


Synthesis Analysis

The synthesis of tert-butyl esters, such as Tert-butyl 3-aminooxolane-3-carboxylate, has been described in the literature . The method involves the use of protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-aminooxolane-3-carboxylate is 1S/C9H17NO3/c1-8(2,3)13-7(11)9(10)4-5-12-6-9/h4-6,10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-aminooxolane-3-carboxylate is an oil at room temperature . It has a molecular weight of 187.24 . The compound is stored at a temperature of 4 degrees .

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, “Tert-butyl 3-aminooxolane-3-carboxylate” serves as a building block for the synthesis of complex molecules. Its structure is pivotal in the development of new drugs, particularly for its role in improving pharmacokinetic properties of therapeutic agents .

Organic Synthesis

This compound is utilized in organic synthesis, especially in the construction of heterocyclic compounds. Its tert-butyl group can act as a protective group, which is easily removed after the synthesis, providing a pathway to synthesize a wide array of organic molecules .

Material Science

In material science, “Tert-butyl 3-aminooxolane-3-carboxylate” is explored for its potential in creating new polymeric materials. Its functional groups allow for cross-linking, which can lead to the development of novel materials with specific mechanical and chemical properties .

Biochemistry

Biochemically, it can be used to study enzyme-substrate interactions. The compound’s structure allows it to mimic certain biological molecules, making it a valuable tool for probing biochemical pathways and understanding molecular functions .

Chemical Engineering

In chemical engineering, this compound is significant in process optimization. It can be used to test reaction conditions and catalysis, aiding in the design of more efficient and sustainable chemical processes .

Environmental Science

“Tert-butyl 3-aminooxolane-3-carboxylate” has applications in environmental science as well. It can be used in the study of degradation processes and environmental fate of chemical compounds, contributing to the assessment of their environmental impact .

Analytical Chemistry

Analytical chemists use “Tert-butyl 3-aminooxolane-3-carboxylate” as a standard or reagent in chromatography and mass spectrometry. This helps in the quantification and qualification of complex mixtures in various samples .

Agrochemistry

Lastly, in agrochemistry, this compound could be involved in the synthesis of agrochemicals. Its derivatives may serve as intermediates in the creation of pesticides or fertilizers, playing a role in enhancing agricultural productivity .

Safety and Hazards

The compound has been classified with the hazard statements H315, H318, and H335 . These correspond to skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 3-aminooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(10)4-5-12-6-9/h4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPVPIADZVYYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-aminooxolane-3-carboxylate

CAS RN

1342194-86-8
Record name tert-butyl 3-aminooxolane-3-carboxylate
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